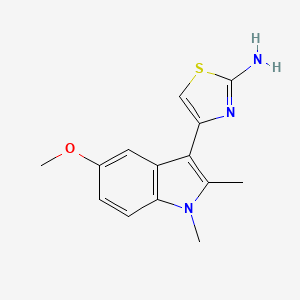

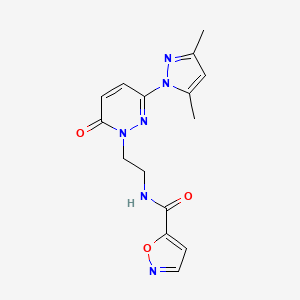

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide” is a chemical compound with potential biological properties. It is a thiophene-based analog, which is a class of compounds that have been of interest to scientists due to their potential biological activity .

Synthesis Analysis

Thiophene derivatives, such as the one , can be synthesized through various methods including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the synthesis of amides and esters containing furan rings under microwave-assisted conditions .Molecular Structure Analysis

The molecular formula of this compound is C15H17NO3S, and it has a molecular weight of 291.37. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Further oligomerization can proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds .Mecanismo De Acción

Target of Action

Thiophene and furan derivatives are known to exhibit a variety of biological activities. They have been used as the core structure in many biologically active compounds . .

Mode of Action

The mode of action of thiophene and furan derivatives can vary greatly depending on their specific structures and functional groups. They may interact with their targets through various mechanisms, such as inhibition, activation, or modulation

Biochemical Pathways

Thiophene and furan derivatives can affect a variety of biochemical pathways due to their diverse biological activities. They may influence pathways related to inflammation, cancer, microbial infections, and more

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of thiophene and furan derivatives can vary greatly depending on their specific structures and functional groups. These properties can significantly impact the bioavailability of these compounds

Result of Action

The molecular and cellular effects of thiophene and furan derivatives can be diverse, reflecting their wide range of biological activities. They may induce cell death, inhibit cell proliferation, modulate immune responses, and more

Action Environment

Environmental factors can influence the action, efficacy, and stability of thiophene and furan derivatives. These factors can include pH, temperature, presence of other molecules, and more

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide is its potential as a novel drug candidate for the treatment of cancer and inflammation. Its low toxicity profile and ability to induce apoptosis in cancer cells make it an attractive option for further study. However, one limitation of this compound is its relatively low potency compared to other anticancer agents. Additionally, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.

Direcciones Futuras

There are several future directions for the study of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide. One area of focus could be on improving its potency as an anticancer agent. This could involve modifying the structure of the compound or combining it with other agents to enhance its activity. Another area of study could be on the potential use of this compound as an anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications in this area. Additionally, this compound could be studied for its potential use in combination therapy with other anticancer agents. Overall, this compound shows promise as a novel drug candidate for the treatment of cancer and inflammation, and further research is needed to fully explore its potential.

Métodos De Síntesis

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide can be synthesized using a multi-step process, starting with the reaction of furan-2-carbaldehyde with thiophene-3-carboxaldehyde to form a diene intermediate. This intermediate is then reacted with ethyl-2-bromoacetate to form a tetrahydrofuran ring. The final product, this compound, is obtained by the hydrolysis of the ester group using sodium hydroxide.

Aplicaciones Científicas De Investigación

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)tetrahydrofuran-3-carboxamide has been synthesized for its potential use in scientific research, specifically in the field of drug discovery. It has been found to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its ability to inhibit the production of pro-inflammatory cytokines.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-12(7-16-15(18)10-3-5-19-8-10)14-2-1-13(20-14)11-4-6-21-9-11/h1-2,4,6,9-10,12,17H,3,5,7-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENDKHFFQQDOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((Phenylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2621644.png)

![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-2-methylpropanamide](/img/structure/B2621646.png)

![N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B2621649.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2621653.png)

![1-O'-Tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate](/img/structure/B2621654.png)

![1-[4-(3-Chloro-2-methylphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2621660.png)

![3-(4-bromophenyl)-2-(sec-butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621666.png)